molecular formula C27H26N2O2 B077367 2,2-Bis[4-(4-aminophenoxy)phenyl]propane CAS No. 13080-86-9

2,2-Bis[4-(4-aminophenoxy)phenyl]propane

Cat. No. B077367
CAS RN: 13080-86-9
M. Wt: 410.5 g/mol
InChI Key: KMKWGXGSGPYISJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of BAPP has been extensively characterized using techniques such as FTIR spectroscopy and elemental analysis. The high purity of BAPP (99.97%) as measured by HPLC and its structural integrity confirmed by various analytical methods underscores its potential in polymer synthesis (Jin Li-qing, 2008).

Chemical Reactions and Properties

BAPP undergoes nucleophilic substitution reactions to introduce fluorinated groups, enhancing polymer properties like solubility and lowering dielectric constants. Its incorporation into polyimides demonstrates improved material properties, including better solubility and lower color intensity compared to non-fluorinated counterparts (Chin‐Ping Yang, Ruei-Shin Chen, & Kuei-Hung Chen, 2005).

Physical Properties Analysis

The physical properties of polymers derived from BAPP, such as tensile strength, initial moduli, and elongation at break, significantly benefit from the monomer's molecular structure. These properties vary across different types of polyimides, influencing their applicability in various industrial applications (Azizollah Mirsamiei, 2018).

Chemical Properties Analysis

BAPP's chemical properties enable the production of polymers with high thermal stability, good solubility in organic solvents, and excellent mechanical properties. These characteristics are pivotal in creating materials suitable for high-performance applications, including electronics and aerospace industries (D. Liaw, Been-Yang Liaw, & M. Tsai, 1997).

Scientific Research Applications

  • Synthesis and Application in Polymer Science :

    • Synthesis : This compound can be synthesized through reactions involving alkali metal carbonate or hydroxides, 2,2-bis(4-hydroxyphenyl)propane, and p-chloro nitrobenzene, with subsequent reduction methods. The production methods vary in reaction conditions, yield, purity, and suitability for large-scale production (Liang Tai-shuo, 2010).
    • Polyimide Synthesis : This compound is used as a monomer to prepare polyimide, synthesized from Bisphenol A and p-chloronitrobenzene via nucleophilic substitution reaction. Polyimides derived from this have unique mechanical properties and thermal behaviors, distinct from other polyimides, and show potential for thermoplastic polymers (Cuili Kong et al., 2006).
    • Epoxy Thermosets : A bisphenol containing azomethine moiety and aromatic ether linkage has been synthesized from 2,2'-bis(4-aminophenoxy phenyl) propane (BAPP). The curing behavior and properties of the BAPP/DGEBA system change dramatically due to the introduction of bisphenol, indicating its potential for enhancing the properties of epoxy/diamine thermoset (Xing-hong Zhang et al., 2007).
  • Environmental and Bioremediation :

    • Bisphenol A Bioremediation : Bisphenol A, an environmental pollutant, is related to 2,2-Bis[4-(4-aminophenoxy)phenyl]propane. A study demonstrated the use of laccase from Fusarium incarnatum UC-14 in a reverse micelles system to significantly eliminate Bisphenol A, indicating a potential pathway for bioremediation and understanding the environmental fate of related compounds (Urvish Chhaya & A. Gupte, 2013).
  • Advanced Material Properties :

    • Fluorinated Polyurethane Elastomers : Novel fluorinated polyurethane elastomers (FPUEs) based on 2,2-Bis[4-(4-amino-2-trifluoromehyloxyphenyl) phenyl]propane show low surface tension, low water absorption, good thermal stability, and flame resistance, indicating its utility in creating advanced materials with specific desirable properties (Wentao Xu et al., 2012).
  • Thermal and Mechanical Analysis :

    • Thermal Studies : Bisphenol-A based bismaleimide, derived from 2,2-bis[4-(4-maleimidophenoxy phenyl)]propane, shows enhanced thermal stability and char formation when blended with various nanoclays. These materials could be significant in applications requiring high thermal resistance (C. Vijayakumar et al., 2011).

Safety And Hazards

BAPP is harmful if swallowed and may cause an allergic skin reaction . It may cause long-lasting harmful effects to aquatic life . It should be stored at room temperature with proper ventilation and kept away from oxidizing agents .

properties

IUPAC Name

4-[4-[2-[4-(4-aminophenoxy)phenyl]propan-2-yl]phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2/c1-27(2,19-3-11-23(12-4-19)30-25-15-7-21(28)8-16-25)20-5-13-24(14-6-20)31-26-17-9-22(29)10-18-26/h3-18H,28-29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKWGXGSGPYISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N)C3=CC=C(C=C3)OC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051650
Record name 4,4'-(Isopropylidenebis(4,1-phenyleneoxy))dianiline
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Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis[4-(4-aminophenoxy)phenyl]propane

CAS RN

13080-86-9
Record name 2,2-Bis[4-(4-aminophenoxy)phenyl]propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13080-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-(4-aminophenoxy)phenyl)dimethylmethane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
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Record name 4,4'-(Isopropylidenebis(4,1-phenyleneoxy))dianiline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-[isopropylidenebis(4,1-phenyleneoxy)]dianiline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
552
Citations
CP Yang, KS Hung, RS Chen - Journal of Polymer Science Part …, 2000 - Wiley Online Library
Organosoluble homopolyimides (PIs) and copolyimides (CoPIs) were synthesized from 2,2‐bis[4‐(4‐aminophenoxy)phenyl]propane (BAPP) or 2,2‐bis[4‐(4‐aminophenoxy)phenyl]…
Number of citations: 11 onlinelibrary.wiley.com
S Zheng, H Zheng, Q Guo - Journal of Polymer Science Part B …, 2003 - Wiley Online Library
Crystalline thermosetting blends composed of 2,2′‐bis[4‐(4‐aminophenoxy)phenyl]propane (BAPP)‐cured epoxy resin (ER) and poly(ϵ‐caprolactone) (PCL) were prepared via the in …
Number of citations: 48 onlinelibrary.wiley.com
C Kong, Q Zhang, X Gu, D Chen - Journal of Macromolecular …, 2006 - Taylor & Francis

2,2‐Bis[4‐(4‐aminophenoxy)phenyl] propane (BAPP), as a monomer to prepare polyimide, was synthesized from Bisphenol A and p‐chloronitrobenzene via the nucleophilic …

Number of citations: 14 www.tandfonline.com
DJ Liaw, BY Liaw - Journal of Polymer Science Part A: Polymer …, 1998 - Wiley Online Library
A series of new soluble polyamides having isopropylidene‐ and methyl‐substituted arylene ether moieties in the polymer chain were prepared by the direct polycondensation of 3,3′,5,…
Number of citations: 36 onlinelibrary.wiley.com
YS Negi, YI Suzuki, I Kawamura… - Journal of Polymer …, 1992 - Wiley Online Library
Polyimides have been investigated extensively and used widely over the past three decades because of their high performance properties such as good thermal, mechanical, and …
Number of citations: 42 onlinelibrary.wiley.com
YS Negi, YI Suzuki, I Kawamura… - Journal of Polymer …, 1996 - Wiley Online Library
Aromatic soluble polyamides and copolyamides having hexafluoroisopropylidene and isopropylidene moieties in the molecular structure of polymer chain were prepared by reacting …
Number of citations: 44 onlinelibrary.wiley.com
A Mirsamiei, K Faghihi… - Polymers for Advanced …, 2017 - Wiley Online Library
In the present research, polyamide (PA) (6) was synthesized by the polycondensation reaction of 2,2‐Bis[4‐(4‐aminophenoxy)phenyl] propane as a diamine (4) with adipic acid (5) in …
Number of citations: 9 onlinelibrary.wiley.com
DJ Liaw, BY Liaw, MY Tsai - European polymer journal, 1997 - Elsevier
A diamine-containing oxyethylene unit, 2,2-bis[4-[2-(4-aminophenoxy)ethoxy]phenyl]propane (BAEPP), was used as a monomer with various aromatic tetracarboxylic dianhydrides to …
Number of citations: 15 www.sciencedirect.com
KY Hung, RCC Tsiang - Journal of Polymer Science Part A …, 2001 - Wiley Online Library
A new aromatic diamine, with an isopropylidene and bromo‐substituted arylene ether structure, 3,3′,5,5′‐tetrabromo‐2,2‐bis[4‐(4‐aminophenoxy)phenyl]propane, was synthesized …
Number of citations: 2 onlinelibrary.wiley.com
YS Negi, YI Suzuki, I Kawamura… - High Performance …, 1998 - journals.sagepub.com
Aromatic polyamide-imides having hexafluoroisopropylidene and isopropylidene groups in the main chain of the polymer were prepared by reacting 4-chloroformylphthalic anhydride (…
Number of citations: 9 journals.sagepub.com

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